![molecular formula C14H26N2O3 B2677346 Methyl (1-{[(propan-2-ylcarbamoyl)amino]methyl}cyclohexyl)acetate CAS No. 1573547-31-5](/img/structure/B2677346.png)
Methyl (1-{[(propan-2-ylcarbamoyl)amino]methyl}cyclohexyl)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“Methyl (1-{[(propan-2-ylcarbamoyl)amino]methyl}cyclohexyl)acetate” is a complex organic compound. It contains a cyclohexyl ring, an amide group (propan-2-ylcarbamoyl), an amino group, and a methyl ester group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several functional groups. The cyclohexyl ring provides a cyclic backbone, the amide and amino groups could participate in hydrogen bonding, and the methyl ester group would contribute to the overall polarity of the molecule .Chemical Reactions Analysis
The compound contains several functional groups that could undergo various chemical reactions. The amide group could participate in hydrolysis or reduction reactions. The amino group could be involved in acid-base reactions. The ester group could undergo hydrolysis, reduction, or transesterification reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of polar groups like the amide and ester could increase its solubility in polar solvents. The cyclohexyl ring could contribute to hydrophobic interactions .作用机制
The mechanism of action of Methyl (1-{[(propan-2-ylcarbamoyl)amino]methyl}cyclohexyl)acetate involves the modulation of the NMDA receptor. It acts as a non-competitive antagonist, which means that it binds to a different site on the receptor than the neurotransmitter glutamate. This results in a decrease in the activity of the receptor, which can have various effects depending on the specific brain region and cell type involved.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been found to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that plays a crucial role in the growth and survival of neurons. This compound has also been found to increase the levels of gamma-aminobutyric acid (GABA), which is an inhibitory neurotransmitter that helps to regulate brain activity.
实验室实验的优点和局限性
One of the main advantages of using Methyl (1-{[(propan-2-ylcarbamoyl)amino]methyl}cyclohexyl)acetate in lab experiments is its specificity for the NMDA receptor. This allows researchers to selectively modulate the activity of this receptor without affecting other neurotransmitter systems. However, one limitation of using this compound is its relatively low potency compared to other NMDA receptor antagonists. This can make it difficult to achieve the desired effects at lower concentrations.
未来方向
There are several future directions for the study of Methyl (1-{[(propan-2-ylcarbamoyl)amino]methyl}cyclohexyl)acetate. One potential application is in the development of new treatments for neurological disorders such as Alzheimer's disease and schizophrenia. This compound could also be used to study the role of the NMDA receptor in various brain regions and cell types. Additionally, further research could focus on improving the potency and selectivity of this compound as a tool for studying the NMDA receptor.
合成方法
Methyl (1-{[(propan-2-ylcarbamoyl)amino]methyl}cyclohexyl)acetate can be synthesized by reacting 1-amino-1-cyclohexanecarboxylic acid with isopropyl chloroformate and then treating the resulting intermediate with methylamine. The final product is obtained by esterification with acetic anhydride. The synthesis method is relatively simple and can be easily scaled up for large-scale production.
科学研究应用
Methyl (1-{[(propan-2-ylcarbamoyl)amino]methyl}cyclohexyl)acetate has been extensively studied for its potential applications in the field of neuroscience. It has been shown to modulate the activity of the N-methyl-D-aspartate (NMDA) receptor, which is an important target for the treatment of various neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. This compound has also been found to have anxiolytic and antidepressant effects in animal models.
属性
IUPAC Name |
methyl 2-[1-[(propan-2-ylcarbamoylamino)methyl]cyclohexyl]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O3/c1-11(2)16-13(18)15-10-14(9-12(17)19-3)7-5-4-6-8-14/h11H,4-10H2,1-3H3,(H2,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMVXIQSBVQROGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)NCC1(CCCCC1)CC(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


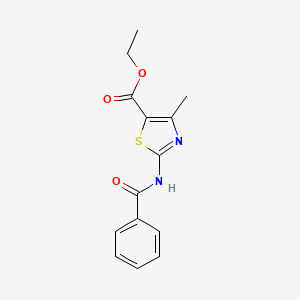
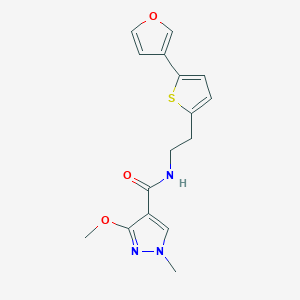
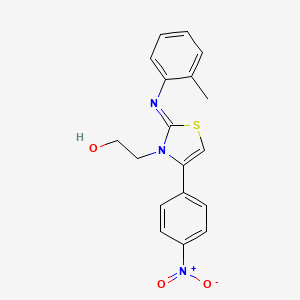
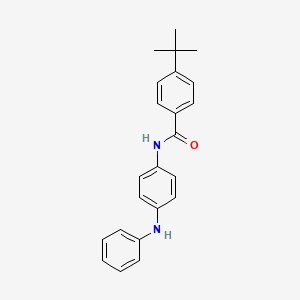

![N-(sec-butyl)-6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2677273.png)
![2-[(4-Bromophenyl)sulfonyl]-3-[(4-chlorophenyl)sulfonyl]-4,6-dimethylpyridine](/img/structure/B2677274.png)
![5-Bromo-2-(difluoromethyl)thieno[3,2-b]thiophene](/img/structure/B2677275.png)
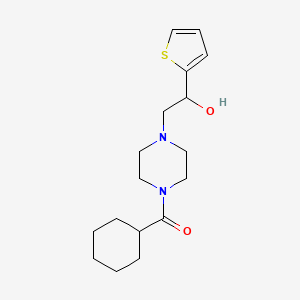

![2-Chloro-N-[(6-methoxypyridin-2-yl)methyl]-N-methylpropanamide](/img/structure/B2677281.png)
![6-chloro-N-[2-(5-chlorothiophen-2-yl)ethyl]-3-fluoropyridine-2-carboxamide](/img/structure/B2677282.png)
